An In-depth Technical Guide to 3-Cyano-4'-iodobenzophenone: A Versatile Scaffold for Chemical and Pharmaceutical Research
An In-depth Technical Guide to 3-Cyano-4'-iodobenzophenone: A Versatile Scaffold for Chemical and Pharmaceutical Research
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
3-Cyano-4'-iodobenzophenone is a polysubstituted aromatic ketone of significant interest in the fields of medicinal chemistry and materials science. Its structure, which incorporates a benzophenone core, a nitrile group, and an iodine atom, provides a unique combination of steric and electronic properties. This guide offers a comprehensive overview of its chemical structure, molecular weight, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic placement of its functional groups makes it a valuable intermediate for the synthesis of more complex molecules and a potential scaffold for the development of novel therapeutic agents.
Chemical Structure and Molecular Properties
The chemical structure of 3-Cyano-4'-iodobenzophenone is characterized by a central carbonyl group linking two phenyl rings. One ring is substituted with a cyano (CN) group at the 3-position, while the other is substituted with an iodine (I) atom at the 4'-position.
Systematic IUPAC Name: (3-cyanophenyl)(4-iodophenyl)methanone
Key Structural Features:
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Benzophenone Core: This diaryl ketone framework is a common motif in many biologically active compounds and provides a rigid scaffold for the spatial orientation of substituents.
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3-Cyano Group: The nitrile functionality is a strong electron-withdrawing group, influencing the electronic properties of the adjacent phenyl ring. It can also participate in various chemical transformations, serving as a precursor to other functional groups.
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4'-Iodo Group: The iodine atom is a large, polarizable halogen that can engage in halogen bonding, a non-covalent interaction that can contribute to molecular recognition and binding affinity. Furthermore, the carbon-iodine bond is amenable to a variety of cross-coupling reactions, making it a valuable synthetic handle for further molecular elaboration.
The molecular properties of 3-Cyano-4'-iodobenzophenone are summarized in the table below.
| Property | Value | Source |
| CAS Number | 890098-73-4 | [1] |
| Molecular Formula | C₁₄H₈INO | [1] |
| Molecular Weight | 333.13 g/mol | Calculated |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents | General knowledge |
Synthesis of 3-Cyano-4'-iodobenzophenone: A Representative Protocol
The most logical and widely applicable method for the synthesis of 3-Cyano-4'-iodobenzophenone is the Friedel-Crafts acylation of iodobenzene with 3-cyanobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Caption: A generalized workflow for the synthesis of 3-Cyano-4'-iodobenzophenone via Friedel-Crafts acylation.
Detailed Experimental Protocol (Representative)
Disclaimer: This is a representative protocol based on established Friedel-Crafts acylation procedures. Researchers should conduct their own risk assessment and optimization.
Materials:
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3-Cyanobenzoyl chloride
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Iodobenzene
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Addition of Acyl Chloride: Dissolve 3-cyanobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
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Addition of Iodobenzene: Following the addition of the acyl chloride, add iodobenzene (1.0 to 1.2 equivalents), either neat or dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
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Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Cyano-4'-iodobenzophenone.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 3-Cyano-4'-iodobenzophenone are not widely available in the public domain, its characteristic spectral features can be predicted based on the functional groups present.
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the range of δ 7.0-8.5 ppm. The protons on the 3-cyanophenyl ring will exhibit splitting patterns influenced by the cyano and carbonyl groups, while the protons on the 4-iodophenyl ring will show a characteristic AA'BB' system due to the para-substitution.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (δ 190-200 ppm), the nitrile carbon (δ 115-125 ppm), and the aromatic carbons (δ 120-140 ppm). The carbon bearing the iodine atom will have a chemical shift in the range of δ 90-100 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ketone (around 1660 cm⁻¹), the C≡N stretch of the nitrile (around 2230 cm⁻¹), and C-H and C=C stretching and bending vibrations of the aromatic rings.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident. Fragmentation patterns may involve cleavage at the carbonyl group and loss of the cyano or iodo substituents.
Potential Applications in Drug Development
The structural features of 3-Cyano-4'-iodobenzophenone make it a promising scaffold and intermediate for the development of novel therapeutic agents.
Caption: Potential applications of the 3-Cyano-4'-iodobenzophenone scaffold in drug discovery.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a diaryl scaffold that occupies the ATP-binding pocket of the enzyme. The benzophenone core of 3-Cyano-4'-iodobenzophenone can serve as a rigid template for the design of such inhibitors. The cyano and iodo substituents can be further modified to optimize binding affinity and selectivity for specific kinases, such as epidermal growth factor receptor (EGFR) or Src kinase, which are important targets in cancer therapy.[2]
As an Intermediate for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[3][4][5][6] The synthesis of some PARP inhibitors involves intermediates with cyano- and halo-substituted aromatic rings. The 3-Cyano-4'-iodobenzophenone structure provides a foundation for the synthesis of novel PARP inhibitors through modification of the iodo- and cyano- groups.
Potential Anti-inflammatory and Anticancer Activity
Benzophenone derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[7] The cyano group is also present in several approved anticancer drugs and is known to contribute to their therapeutic efficacy. The combination of these functional groups in 3-Cyano-4'-iodobenzophenone suggests that it and its derivatives could be explored for their potential as novel anti-inflammatory or anticancer agents.
Conclusion
3-Cyano-4'-iodobenzophenone is a molecule with significant potential for both synthetic and medicinal chemistry. Its well-defined structure and the presence of versatile functional groups make it an attractive starting material for the synthesis of more complex and potentially bioactive compounds. While specific biological data for this compound is currently limited in the public domain, its structural analogy to known therapeutic agents suggests that it is a promising scaffold for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. Further research into the synthesis and biological evaluation of derivatives of 3-Cyano-4'-iodobenzophenone is warranted to fully explore its therapeutic potential.
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